Precision Cleaning Performance: Lower Surface Tension for Enhanced Wetting vs. CFC-113
In a direct application-focused comparison for vapor degreasing, methoxyperfluorobutane (HFE-7100) demonstrates a significantly lower surface tension than the legacy ozone-depleting solvent CFC-113 [1]. This property enables superior penetration into complex geometries and faster wetting of low-energy substrates, which is critical for cleaning intricate medical device components and electronic assemblies.
| Evidence Dimension | Surface Tension |
|---|---|
| Target Compound Data | 13.6 dyne/cm at 25 °C |
| Comparator Or Baseline | CFC-113: 17.3 dyne/cm at 25 °C |
| Quantified Difference | 21.4% lower surface tension |
| Conditions | Measurement at 25 °C as reported for vapor degreasing applications |
Why This Matters
The 21.4% lower surface tension directly translates to more effective cleaning of parts with tight clearances and low-energy surfaces, reducing fluid dragout and ensuring residue-free drying.
- [1] Medical Device and Diagnostic Industry (MDDI). Manufacturer Replaces CFC with Environmentally Friendly Vapor Degreaser. October 1, 1998. View Source
